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Compound of Interest

Compound Name: Eprenetapopt

Cat. No.: B612078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published in vivo efficacy data for

Eprenetapopt (APR-246), a first-in-class p53 reactivator. The data presented here is intended

to assist researchers in replicating and building upon previous findings in preclinical cancer

models.

Executive Summary
Eprenetapopt has demonstrated significant anti-tumor activity in a variety of preclinical in vivo

models, including those for Small Cell Lung Cancer (SCLC), Oesophageal Adenocarcinoma

(OAC), Triple-Negative Breast Cancer (TNBC), and Ovarian Cancer. Its primary mechanism of

action involves the reactivation of mutant p53, a tumor suppressor protein frequently

inactivated in human cancers. Additionally, Eprenetapopt has been shown to induce

ferroptosis, a form of iron-dependent programmed cell death, contributing to its anti-cancer

effects. This guide summarizes key quantitative data from these studies and provides detailed

experimental protocols to facilitate the replication of these pivotal experiments.

Data Presentation: In Vivo Efficacy of Eprenetapopt
The following tables summarize the quantitative data from key preclinical in vivo studies

demonstrating the efficacy of Eprenetapopt in various cancer models.

Table 1: Efficacy of Eprenetapopt in Small Cell Lung Cancer (SCLC) Xenograft Models
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Cell Line
Mouse
Strain

Treatment

Mean
Tumor
Volume
(mm³) at
Day 20
(Approx.)

Tumor
Growth
Inhibition

Reference

DMS53 Nude NMRI Control (PBS) ~1200 - [1]

DMS53 Nude NMRI

Eprenetapopt

(100 mg/kg,

i.v.)

~400 ~67% [1]

GLC16 Nude NMRI Control (PBS) ~1000 - [1]

GLC16 Nude NMRI

Eprenetapopt

(100 mg/kg,

i.v.)

~300 ~70% [1]

Table 2: Efficacy of Eprenetapopt in an Ovarian Cancer Xenograft Model

Cell Line Treatment
Tumor Growth
Inhibition

Reference

A2780-CP20
Eprenetapopt (400

mg/kg/day, i.v.)
21% [2]

A2780-CP20
Cisplatin (4

mg/kg/day, i.v.)
32% [2]

A2780-CP20
Eprenetapopt +

Cisplatin
56% [2]

Table 3: Efficacy of Eprenetapopt in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
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Cell Line Treatment Outcome Reference

MDA-MB-231 Eprenetapopt + 2aG4

Synergistic inhibition

of tumor growth;

complete eradication

of ~20% of tumors.

[3][4]

Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to enable

replication.

Small Cell Lung Cancer (SCLC) Xenograft Study
Protocol (Zandi et al., 2011)[1]

Cell Lines: DMS53 and GLC16 human SCLC cell lines.

Animal Model: Male nude NMRI mice.

Tumor Implantation: 1 x 10^6 cells were inoculated subcutaneously on each flank of the

mice.

Treatment Initiation: Treatment began when tumors reached a volume of approximately 100-

200 mm³.

Treatment Groups:

Control: Intravenous (i.v.) injection of Phosphate-Buffered Saline (PBS).

Treatment: 100 mg/kg Eprenetapopt (PRIMA-1Met) administered intravenously.

Dosing Schedule: Daily i.v. injections for 5 consecutive days, followed by a 2-day break, for 2

weeks.

Endpoint: Tumor volumes were measured at regular intervals to assess tumor growth

inhibition.
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Ovarian Cancer Xenograft Study Protocol (Mohell et al.)
[2]

Cell Line: A2780-CP20 human ovarian cancer cell line.

Animal Model: Not specified in the provided abstract.

Tumor Implantation: Subcutaneous injection of A2780-CP20 cells.

Treatment Groups:

Eprenetapopt alone: 400 mg/kg/day administered via 2-hour continuous intravenous

infusion on days 1-7.

Cisplatin alone: 4 mg/kg/day administered as an intravenous bolus injection on days 2 and

6.

Combination: Eprenetapopt and Cisplatin administered as per the schedules for the

single-agent arms.

Endpoint: Tumor growth inhibition was assessed at the end of the treatment period.

Triple-Negative Breast Cancer (TNBC) Xenograft Study
Protocol (Saha et al., 2020)[3][4]

Cell Line: MDA-MB-231 human TNBC cell line.

Animal Model: Nude mice.

Tumor Implantation: 5 x 10^6 MDA-MB-231 cells were resuspended in 0.15 mL

Matrigel/DME/F12 medium and inoculated into both flanks of the mice.

Treatment Initiation: Treatment commenced on day 18 post-inoculation.

Treatment Groups:

Control: Administered with a control antibody (C44).
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Eprenetapopt alone.

2aG4 (a phosphatidylserine-targeting antibody) alone.

Combination: Eprenetapopt + 2aG4.

Dosing Schedule: Not specified in the provided abstract.

Endpoint: Tumor volumes were measured every 3 days.

Mandatory Visualization
Signaling Pathway of Eprenetapopt
The following diagram illustrates the dual mechanism of action of Eprenetapopt, involving both

the reactivation of mutant p53 and the induction of ferroptosis.
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Caption: Dual mechanism of action of Eprenetapopt.

Experimental Workflow for a Xenograft Study
The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the

efficacy of a therapeutic agent like Eprenetapopt.
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Caption: General workflow for a preclinical xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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